Enzymatic Methylation Selectivity: SgvM vs. MrsA Substrate Acceptance Profiles for α-Keto Acids
In head-to-head substrate screening of the α-keto acid C-methyltransferase SgvM, methyl 2-oxovalerate is accepted as a productive substrate for β-carbon (di)methylation, along with pyruvate, 2-oxobutyrate, and phenylpyruvate [1]. In direct contrast, the related enzyme MrsA from Pseudomonas syringae demonstrates high substrate selectivity for 5-guanidino-2-oxovalerate and does NOT accept unsubstituted 2-oxovalerate, 4-methyl-2-oxovalerate, or phenylpyruvate [2]. This binary acceptance/rejection profile establishes methyl 2-oxovalerate as a functional substrate specifically for SgvM-type biocatalytic transformations but not for MrsA-dependent pathways.
MrsA: Not accepted
| Evidence Dimension | Enzyme substrate acceptance |
|---|---|
| Target Compound Data | Accepted (productive substrate for SgvM-catalyzed β-C methylation) |
| Comparator Or Baseline | Comparator: 5-guanidino-2-oxovalerate (MrsA substrate) and 2-oxovalerate (MrsA non-substrate) |
| Quantified Difference | Qualitative: SgvM accepts 2-oxovalerate; MrsA does NOT accept 2-oxovalerate |
| Conditions | In vitro enzymatic assay with purified recombinant SgvM from Streptomyces griseoviridis and MrsA from Pseudomonas syringae |
Why This Matters
Researchers using MrsA or analogous biocatalytic systems cannot substitute 5-guanidino-2-oxovalerate with methyl 2-oxovalerate, nor can they assume cross-compatibility across methyltransferase enzymes without empirical validation.
- [1] Sommer-Kamann C, Fries A, Mordhorst S, Andexer JN, Müller M. Asymmetric C-Alkylation by the S-Adenosylmethionine-Dependent Methyltransferase SgvM. Angew Chem Int Ed Engl. 2017;56(14):4033-4036. doi:10.1002/anie.201609375 View Source
- [2] Sommer-Kamann C, Breiltgens J, Zou Z, et al. Structures and Protein Engineering of the α-Keto Acid C-Methyltransferases SgvM and MrsA for Rational Substrate Transfer. ChemBioChem. 2024;25(19):e202400258. doi:10.1002/cbic.202400258 View Source
